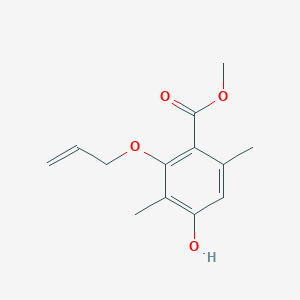![molecular formula C14H16N2OS2 B5060067 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia.
Mechanism of Action
1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone works by selectively inhibiting the activity of phosphodiesterase 2A (PDE2A), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE2A, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone increases the levels of cAMP and cGMP, which are important signaling molecules involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing cAMP and cGMP levels, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting neuronal survival and plasticity. 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has also been shown to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone is its selectivity for PDE2A, which reduces the risk of off-target effects. Additionally, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has shown good pharmacokinetic properties, with high brain penetration and a long half-life. However, one of the limitations of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone is its low aqueous solubility, which can make it difficult to formulate for oral administration.
Future Directions
There are several potential future directions for the development of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone. One area of interest is the development of prodrugs or analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone in combination with other drugs or therapies for the treatment of cognitive impairment. Additionally, further studies are needed to investigate the long-term safety and efficacy of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone in humans.
Synthesis Methods
The synthesis of 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone involves a multi-step process that starts with the preparation of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with methyl iodide to form 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl iodide, which is subsequently treated with sodium thioacetate to produce the final product, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone.
Scientific Research Applications
1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease and schizophrenia. In a study conducted on rats, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone was found to significantly improve cognitive function in a dose-dependent manner. Additionally, 1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone has also been shown to enhance synaptic plasticity and improve memory consolidation.
properties
IUPAC Name |
1-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-8-3-4-10-11(5-8)19-14-12(10)13(15-7-16-14)18-6-9(2)17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCMZEYXQHBDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methyl-5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)aceto ne | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5059991.png)
![methyl 3-(4-cyanobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5059997.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde](/img/structure/B5060015.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-hydroxyphenyl)acrylamide](/img/structure/B5060025.png)

![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)

![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)

![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)